![molecular formula C17H21NO5 B2772550 Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate CAS No. 2411334-91-1](/img/structure/B2772550.png)
Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate
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Overview
Description
Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate, also known as DMPEP, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. DMPEP belongs to the class of compounds known as pyrrolidinophenone derivatives and is structurally similar to other popular research chemicals such as MDPV and α-PVP.
Mechanism of Action
Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate acts as a potent dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can result in increased feelings of pleasure and euphoria. Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate also has some affinity for the serotonin transporter, which could contribute to its potential as an antidepressant.
Biochemical and Physiological Effects:
Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased feelings of pleasure and alertness. Additionally, Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate has been shown to increase heart rate and blood pressure, which could make it potentially dangerous in high doses.
Advantages and Limitations for Lab Experiments
One advantage of Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate as a research tool is its potency as a dopamine reuptake inhibitor. This could make it useful in studying the role of dopamine in various neurological disorders. However, one limitation of Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate is its potential for abuse and toxicity, which could make it difficult to use in human studies.
Future Directions
There are several potential future directions for research on Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate. One area of interest could be its potential as an antidepressant, due to its affinity for the serotonin transporter. Additionally, further research could be conducted on the potential neurological effects of Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate, particularly in relation to dopamine and norepinephrine. Finally, more research could be conducted on the potential risks and benefits of Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate, particularly in relation to its toxicity and potential for abuse.
Synthesis Methods
The synthesis of Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate involves the reaction of 3,4-dimethoxyphenylacetone with pyrrolidine and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate has been shown to have potential as a research tool in the field of neuroscience. It is believed to act as a potent dopamine reuptake inhibitor, which could make it useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate has been shown to have some affinity for the serotonin transporter, which could make it useful in studying the role of serotonin in mood disorders such as depression.
properties
IUPAC Name |
methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-21-14-7-6-12(11-15(14)22-2)13-5-4-10-18(13)16(19)8-9-17(20)23-3/h6-9,11,13H,4-5,10H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUNFSGURIXBQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C(=O)C=CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CCCN2C(=O)/C=C/C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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